2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like "2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol" often involves multiple steps, including the formation of key intermediate structures. For instance, compounds similar in complexity have been synthesized through methods involving condensation reactions, the use of solvents like methylene dichloride, and bases such as triethylamine to promote reaction (Benakaprasad et al., 2007; Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their chemical behavior. Techniques such as X-ray diffraction and spectroscopic methods like FT-IR and NMR are commonly used to determine the structural details. For example, the molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, showing details such as bond lengths, angles, and conformation (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of a compound like "2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol" are influenced by its functional groups and molecular structure. The presence of triazolyl, benzoyl, and pyridinyl groups can lead to a variety of chemical behaviors, including interactions with other molecules, participation in cyclization reactions, and the ability to form coordination complexes with metals (Du et al., 2016).
properties
IUPAC Name |
[4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(18-6-1-2-9-21-18)15-7-10-24(11-8-15)20(27)16-4-3-5-17(12-16)25-13-22-23-14-25/h1-6,9,12-15,19,26H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJASWHDVGOAZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=N2)O)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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